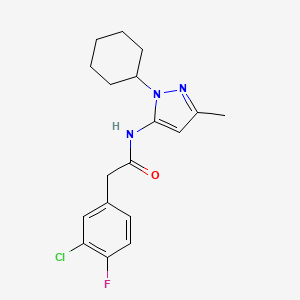
2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0810464 is a synthetic organic compound known for its role as a G protein-gated inwardly rectifying potassium channel activator. It exhibits enhanced selectivity for neuronal potassium channels and has been studied for its potential therapeutic effects in neurological disorders and cardiac arrhythmias .
Scientific Research Applications
Chemistry: Used as a tool compound to study the function of potassium channels.
Biology: Investigated for its role in modulating neuronal activity and its potential neuroprotective effects.
Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as epilepsy and anxiety, as well as cardiac arrhythmias.
Industry: Potential applications in the development of new pharmaceuticals targeting potassium channels
Mechanism of Action
VU0810464, also known as 2-(3-chloro-4-fluorophenyl)-N-(1-cyclohexyl-3-methyl-1H-pyrazol-5-yl)acetamide, is a potent and selective non-urea G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) activator .
Target of Action
The primary targets of VU0810464 are the G protein-gated inwardly-rectifying potassium channels (GIRK, Kir3) . These channels play a crucial role in moderating the activity of excitable cells and have been implicated in neurological disorders and cardiac arrhythmias .
Mode of Action
VU0810464 interacts with its targets by activating the GIRK channels . It displays nanomolar potency for neuronal (EC50=165 nM) and GIRK1/4 (EC50=720 nM) channels . This interaction results in a concentration-dependent response curve of currents in neurons .
Biochemical Pathways
The activation of GIRK channels by VU0810464 affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involving neuronal signaling . .
Pharmacokinetics
VU0810464 exhibits favorable distribution to the brain (Kp,uu = 0.83), indicating improved brain penetration . The clearance of VU0810464 is rapid, with brain and plasma half-lives of approximately 20 minutes . These properties suggest that VU0810464 has good bioavailability.
Result of Action
The activation of GIRK channels by VU0810464 can lead to various molecular and cellular effects. For instance, it has been shown to produce a dose-dependent reduction of stress-induced hyperthermia (SIH) in mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of VU0810464. For example, the compound’s effectiveness can vary depending on the physiological state of the organism, such as stress levels . .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU0810464 is synthesized through a series of chemical reactions involving the formation of an amide bond between a substituted phenyl acetic acid and a pyrazole derivative. The reaction typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for VU0810464 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
VU0810464 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and aromatic rings. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve anhydrous solvents and controlled temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the aromatic ring can yield halogenated derivatives, while reduction of the amide group can produce corresponding amines .
Comparison with Similar Compounds
Similar Compounds
ML297: Another G protein-gated inwardly rectifying potassium channel activator with similar efficacy but less selectivity for neuronal channels compared to VU0810464.
VU0467154: A related compound with different selectivity and potency profiles.
Uniqueness
VU0810464 is unique in its enhanced selectivity for neuronal potassium channels and improved brain penetration compared to other similar compounds. This makes it a valuable tool for studying the physiological and therapeutic roles of these channels .
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-N-(2-cyclohexyl-5-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3O/c1-12-9-17(23(22-12)14-5-3-2-4-6-14)21-18(24)11-13-7-8-16(20)15(19)10-13/h7-10,14H,2-6,11H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJJARDABGKWSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC(=C(C=C2)F)Cl)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
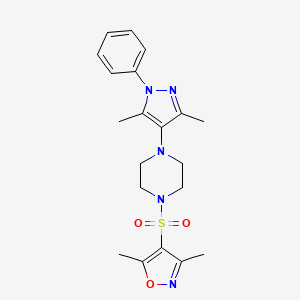
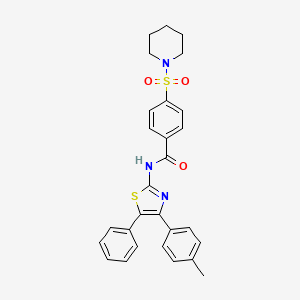
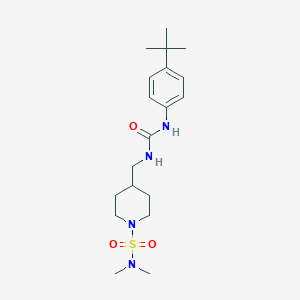
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
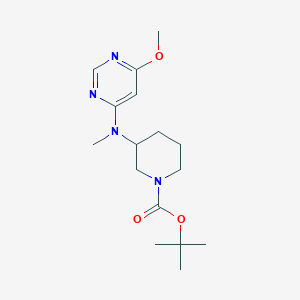
![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)
![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)


